BenchChemオンラインストアへようこそ!

endoplasmic reticulum glycoprotein p99

Hsp90 paralog selectivity GRP94 inhibitor ATP-competitive inhibitor

GRP94/gp96 (HSP90B1) is the ER-resident Hsp90 paralog with ~42% identity to cytosolic Hsp90α/β, unique ligand-binding sub-pockets (Site 2/3), and a restricted client repertoire (TLRs, integrins, LRP6, IGFs). Unlike pan-Hsp90 inhibitors or BiP-targeting agents, GRP94-selective tools enable unambiguous dissection of ER-specific chaperone functions without compensatory Hsp70 induction. Critical for innate immunity, multiple myeloma (LRP6-Wnt-survivin), and metastatic cancer research. Procure paralog-selective reagents to eliminate confounding off-target effects.

Molecular Formula C9H10ClNO
Molecular Weight 0
CAS No. 111019-67-1
Cat. No. B1166029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendoplasmic reticulum glycoprotein p99
CAS111019-67-1
Synonymsendoplasmic reticulum glycoprotein p99
Molecular FormulaC9H10ClNO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endoplasmic Reticulum Glycoprotein p99 (ERp99/GRP94, CAS 111019-67-1): A Paralog-Specific ER Hsp90 Chaperone for Targeted Research Procurement


Endoplasmic reticulum glycoprotein p99 (CAS 111019-67-1), also designated ERp99, GRP94, endoplasmin, gp96, and HSP90B1, is the endoplasmic reticulum-resident paralog of the heat shock protein 90 (Hsp90) molecular chaperone family . It is a 92.5-kDa, 803-amino-acid glycoprotein possessing a single N-terminal transmembrane segment, an ER-retention KDEL sequence, and ATPase activity essential for client protein folding and secretion . Unlike the cytosolic Hsp90α/β isoforms or the mitochondrial TRAP-1, GRP94 serves as an obligate, non-redundant chaperone for a restricted set of clients—most notably Toll-like receptors (TLRs) and integrins—making paralog-selective procurement critical for experiments requiring isoform-specific functional dissection .

Why ERp99/GRP94 Cannot Be Substituted by Pan-Hsp90 Inhibitors, Other Paralog Constructs, or Alternative ER Chaperone Reagents


Despite sharing a conserved N-terminal ATP-binding fold, GRP94 differs fundamentally from its cytosolic (Hsp90α/β) and mitochondrial (TRAP-1) paralogs in three procurement-relevant dimensions: (1) primary sequence identity of only ~42% with Hsp90α1/β, with unique insertions and deletions that create paralog-exclusive ligand-binding sub-pockets (Site 2 and Site 3) absent in other isoforms ; (2) a client repertoire tightly restricted to TLRs, integrins, IGFs, and the Wnt co-receptor LRP6—excluding the broad kinase clientele of cytosolic Hsp90 ; and (3) mechanistically distinct ATP binding kinetics, with tighter nucleotide affinity (KD ~4 μM) and the absence of the ATP-trapping conformational change characteristic of cytosolic Hsp90s . Consequently, reagents or inhibitors designed against generic Hsp90 or alternative ER chaperones (e.g., BiP/Grp78, calreticulin) will not recapitulate GRP94-specific pharmacology, making targeted procurement of GRP94-selective tools an experimental necessity rather than a preference.

ERp99/GRP94 (CAS 111019-67-1): Quantitative Comparator Evidence for Paralog-Specific Differentiation


Paralog-Selective Inhibitor Affinity: Compound 18c Achieves >100-Fold Discrimination for GRP94 Over Hsp90α/β and 33-Fold Over TRAP-1

The purine-scaffold derivative 18c demonstrates potent and highly selective inhibition of GRP94 relative to all other human Hsp90 paralogs. In fluorescence polarization-based ATP-competitive binding assays, 18c exhibited an IC50 of 0.22 μM for GRP94, achieving >100-fold selectivity over the cytosolic paralogs Hsp90α and Hsp90β, and 33-fold selectivity over the mitochondrial paralog TRAP-1 . This 2-log discrimination window is mechanistically driven by the compound's engagement of a novel allosteric pocket (Site 2) adjacent to the ATP-binding cavity, a structural feature uniquely accessible in GRP94 due to helix 1 conformational remodeling not available in Hsp90α, Hsp90β, or TRAP-1 . By contrast, pan-Hsp90 inhibitors such as geldanamycin and PU-H71 bind all four paralogs with comparable affinity, producing broad client-protein degradation and the associated clinical toxicities (hepatotoxicity, cardiotoxicity, Hsp70 induction) that motivated the development of paralog-selective agents .

Hsp90 paralog selectivity GRP94 inhibitor ATP-competitive inhibitor cancer chaperone targeting

Nucleotide Binding Affinity: GRP94 Exhibits Tighter ATP/ADP Binding (KD ~4 μM) and Lacks the ATP-Trapping Mechanism Found in Cytosolic Hsp90

Transient kinetic analysis of recombinant GRP94 revealed that nucleotide binding is tighter compared with other Hsp90 paralogs, with dissociation constants (KD) of approximately 4 μM for ADP, ATP, and the non-hydrolyzable analog AMP-PCP . In contrast, cytosolic Hsp90α exhibits a KD for ATP in the range of 100–400 μM depending on assay conditions, representing a 25- to 100-fold weaker binding affinity . Furthermore, a marked mechanistic difference was observed: after ATP binding, the nucleotide does not become trapped by conformational changes in GRP94, whereas ATP trapping via N-terminal dimerization and lid closure is a hallmark of the cytosolic Hsp90 chaperone cycle . The ATPase turnover rate of GRP94 (kcat = 0.36 min⁻¹ at 25°C) is comparable to that of yeast Hsp90, confirming catalytic competence despite these mechanistic divergences . Additionally, GRP94 can utilize both ATP and GTP for autophosphorylation, with Km values of 243 ± 14 μM and 116 ± 23 μM, respectively—a nucleotide promiscuity not reported for cytosolic Hsp90 paralogs .

ATPase kinetics nucleotide dissociation constant Grp94 chaperone cycle conformational dynamics

Client Protein Repertoire: GRP94 Is an Obligate Chaperone for TLRs and Integrins, with a Client Set Fundamentally Distinct from Both Cytosolic Hsp90 and Other ER Chaperones

GRP94/gp96 functions as an essential, non-redundant master chaperone for multiple Toll-like receptors (TLR1, TLR2, TLR4, TLR5, TLR6, TLR7, TLR8, TLR9) and at least 14 hematopoietic system-specific integrins, with genetic deletion of gp96 resulting in loss of surface expression of these clients . Critically, GRP94 optimizes B-cell function through TLR and integrin chaperoning but does not chaperone immunoglobulins, demonstrating functional specificity within the ER . This client profile contrasts sharply with that of cytosolic Hsp90α/β, which chaperones a broad array of kinases (e.g., Akt, CDK4, Src, HER2) and transcription factors (e.g., p53, steroid hormone receptors) that are not GRP94 substrates . Compared to other abundant ER chaperones, GRP94 has a much smaller and more restricted client set than BiP/Grp78, calreticulin, or protein disulfide isomerase (PDI); many secretory and transmembrane proteins, including transferrin receptor and MHC class I, do not require GRP94 for proper folding . GRP94 is also uniquely required for folding the Wnt co-receptor LRP6 and the platelet GPIb-IX-V complex, clients not shared with other ER chaperones .

Toll-like receptor chaperone integrin folding ER client specificity gp96 immunochaperone

Primary Sequence Divergence: GRP94 Shares Only ~42% Amino Acid Identity with Hsp90α/β, Containing Unique Insertions and Deletions That Create Paralog-Exclusive Ligand Pockets

GRP94 (HSP90B1/HspC4) is the longest member of the Hsp90 family with 803 amino acids. It shares approximately only 42% amino acid identity and 60% similarity with Hsp90α1 and Hsp90β, and approximately 43% identity with TRAP-1 . Critically, GRP94 is characterized by three unique deletions and three unique insertions relative to the cytosolic paralogs, as well as a 21-amino-acid N-terminal signal peptide and a C-terminal KDEL ER-retention sequence . Five distinct amino acid differences in the GRP94 primary sequence create two unique sub-pockets (designated S1 and S2, or Site 1 and Site 2) adjoining the ATP-binding cavity that are not present in Hsp90α, Hsp90β, or TRAP-1 . Structural studies have established that helix 1 of the GRP94 N-terminal domain is the discriminating element that remodels the ATP-binding pocket to expose the Site 2 selective pocket—a conformational change blocked in Hsp90 where helix 1 is insensitive to ligand binding . These paralog-specific structural features have been exploited to develop inhibitors with nanomolar affinity and >1000-fold selectivity for GRP94 over Hsp90α, such as Grp94 Inhibitor-1 (IC50 = 2 nM) .

Hsp90 paralog evolution GRP94 structural biology isoform-selective drug design Site 2 hydrophobic pocket

Differential Inducible Expression: ERp99 Synthesis Increases 10-Fold During LPS-Induced B-Cell Differentiation, Distinguishing It Quantitatively from Co-Resident ER Proteins

In a quantitative immunoprecipitation study of murine splenic lymphocytes, the synthesis rates of three major endoplasmic reticulum proteins were measured during lipopolysaccharide (LPS)-induced differentiation from resting B-cells to actively secreting plasma cells. ERp99 (GRP94) synthesis increased 10-fold in response to LPS, the largest fold-change among the three ER proteins examined . By comparison, ERp72 synthesis increased only 3-fold under identical conditions, while ERp60 synthesis showed no significant change . The turnover rates for all three proteins were similar in both control and LPS-treated lymphocytes, confirming that the differential accumulation reflects transcriptional or translational upregulation rather than altered protein stability . This disproportionate induction of ERp99 over ERp72 (10-fold vs. 3-fold) and the absence of induction in ERp60 establish a quantitative hierarchy of ER chaperone mobilization during the secretory differentiation program. Earlier work further demonstrated that ERp99 expression is upregulated in resting B-cells induced to differentiate into antibody-secreting cells .

ERp99 expression regulation B-cell differentiation lipopolysaccharide response ER chaperone upregulation

ERp99/GRP94 (CAS 111019-67-1): Evidence-Backed Research and Industrial Application Scenarios


Paralog-Selective Chemical Probe Development for Hsp90 Isoform Deconvolution

GRP94-specific inhibitors such as compound 18c (IC50 = 0.22 μM, >100-fold selectivity over Hsp90α/β) are essential tools for deconvoluting the individual biological roles of the four Hsp90 paralogs. Unlike pan-Hsp90 inhibitors (e.g., geldanamycin, 17-AAG) that simultaneously disrupt all isoforms and induce Hsp70-mediated cytoprotective responses, GRP94-selective probes permit selective interrogation of ER-specific chaperone functions—including TLR and integrin maturation—without triggering the confounding compensatory upregulation of cytosolic chaperones . This is critical for target validation studies in multiple myeloma, where GRP94-dependent LRP6-Wnt-survivin signaling drives proliferation independently of cytosolic Hsp90 activity .

Innate Immune Signaling Research: TLR and Integrin Chaperone Biology

GRP94/gp96 is the only known obligate ER chaperone for the majority of Toll-like receptors (TLR1, 2, 4, 5, 6, 7, 8, 9) and at least 14 hematopoietic integrins . Conditional gp96 knockout models have demonstrated that loss of GRP94 function abrogates surface expression of these innate immune sensors without affecting immunoglobulin production, establishing a unique experimental system for dissecting TLR-dependent versus TLR-independent immune responses . Researchers requiring selective modulation of innate immune signaling—for example, in sepsis, autoimmunity, or vaccine adjuvant research—must employ GRP94-targeted tools, as other ER chaperones (BiP, calreticulin) do not share this TLR-specific client profile .

Cancer Therapeutics: GRP94 as a Lineage-Specific Vulnerability in Multiple Myeloma and Metastatic Breast Cancer

GRP94-selective inhibitors demonstrate anti-proliferative activity against multiple myeloma cell lines (e.g., RPMI 8226) with GI50 values in the low micromolar range, mediated through disruption of LRP6 chaperoning and downstream Wnt-survivin signaling . In metastatic breast cancer models (MDA-MB-231), GRP94 inhibition suppresses cell migration without the cardiotoxicity and hepatotoxicity associated with pan-Hsp90 inhibitors . The 10-fold upregulation of GRP94 during B-cell secretory differentiation further suggests that GRP94-dependent malignancies of the B-cell lineage (multiple myeloma, certain lymphomas) may exhibit a therapeutic window not exploitable with pan-Hsp90 agents.

ER Stress and Protein Quality Control Research: Distinguishing GRP94-Dependent from BiP-Dependent Unfolded Protein Response Pathways

GRP94's nucleotide binding properties—tighter affinity (KD ~4 μM), lack of ATP trapping, and dual ATP/GTP utilization —differentiate its chaperone cycle mechanistically from that of BiP/Grp78, the primary ER stress sensor. While BiP is the master regulator of the canonical unfolded protein response (UPR), GRP94 operates on a distinct, restricted client set that does not overlap substantially with BiP substrates . Researchers studying ER stress pharmacology or protein misfolding diseases must therefore distinguish between BiP-dependent UPR modulation and GRP94-dependent client folding pathways, as compounds targeting one chaperone will not phenocopy effects on the other. The quantitative 10-fold induction of GRP94 (vs. 3-fold for ERp72 and no change for ERp60) during secretory demand further supports its specialized, non-redundant role in ER protein quality control distinct from the general UPR machinery.

Quote Request

Request a Quote for endoplasmic reticulum glycoprotein p99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.